molecular formula C11H12FNOS B1515880 Benzene, 1-(1,1-dimethylethoxy)-3-fluoro-5-isothiocyanato-

Benzene, 1-(1,1-dimethylethoxy)-3-fluoro-5-isothiocyanato-

Cat. No.: B1515880
M. Wt: 225.28 g/mol
InChI Key: UOLAEEJCXNGCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-(1,1-dimethylethoxy)-3-fluoro-5-isothiocyanato- is a useful research compound. Its molecular formula is C11H12FNOS and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(1,1-dimethylethoxy)-3-fluoro-5-isothiocyanato- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1,1-dimethylethoxy)-3-fluoro-5-isothiocyanato- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

IUPAC Name

1-fluoro-3-isothiocyanato-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H12FNOS/c1-11(2,3)14-10-5-8(12)4-9(6-10)13-7-15/h4-6H,1-3H3

InChI Key

UOLAEEJCXNGCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)N=C=S)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thiophosgene (33.6 g) in CHCl3 (250 ml) and K2CO3 (64.7 g) in H2O (450 ml) are added, separately and simultaneously, drop wise to a solution of 3-tert-Butoxy-5-fluoro-phenyl-amine (42.9 g) in CHCl3 (350 ml) at 0° C. The reaction mixture is warmed to room temperature over night. The organics are separated and washed with water (3×), brine (1×), dried over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained by flash column chromatography (silica, eluent dichloromethane/iso-hexane 1:3). 1H nmr (CDCl3, 400 MHz); 6.70 (m, 3H), 1.40 (s, 9H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
64.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,1′-Thiocarbonyldiimidazole (423 g, 2.37 mol) was dissolved in dichloromethane (3200 ml). The mixture was stirred under N2 atmosphere while a solution of 3-tert-butoxy-5-fluoroaniline (435 g, 2.37 mol) in dichloromethane (800 ml) was added slowly within 2 h. Then the mixture was kept stirring at 20° C. for 16 h. The mixture was diluted with water (3000 ml). The separated dichloromethane phase was washed again with water (3000 ml) before dried with anhydrous Na2SO4 for 2 h. The mixture was filtered and the filtrate was concentrated under vacuum to remove solvent to give 1-tert-butoxy-3-fluoro-5-isothiocyanato-benzene (499 g). 1H-NMR (400 MHz, CDCl3): 6.63-6.68 (m, 3H), 1.37 (s, 9H).
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
solvent
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Three

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